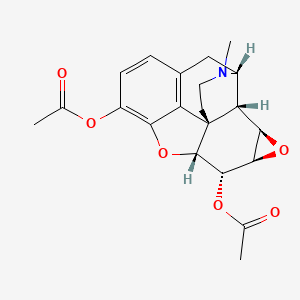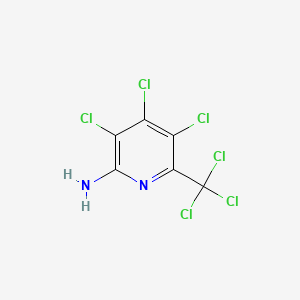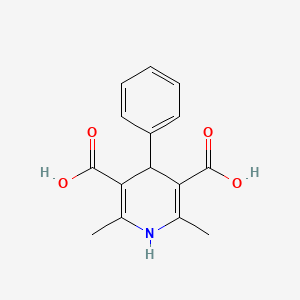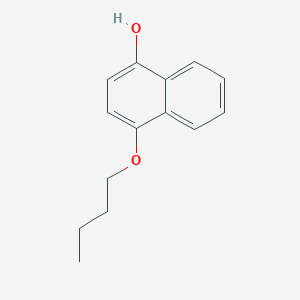
4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine is a complex organic compound known for its unique structure and properties. It is part of the acridine family, which is characterized by a tricyclic aromatic system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine typically involves the introduction of an acridine moiety to a benzene diamine structure. One common method involves the reaction of 9-aminoacridine with N-methylbenzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethyl acetate, and the product is purified through techniques like preparative thin-layer chromatography (TLC) and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different chemical and biological properties .
科学的研究の応用
4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential as an intercalating agent in DNA, which can affect DNA replication and transcription.
Medicine: Research has shown its potential as an anti-cancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Industry: It is used in the development of dyes and pigments due to its stable aromatic structure
作用機序
The mechanism of action of 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine primarily involves DNA intercalation. The compound inserts itself between the base pairs of the DNA double helix, disrupting the normal function of DNA and inhibiting enzymes like topoisomerase. This can lead to the inhibition of DNA replication and transcription, making it a potential anti-cancer agent .
類似化合物との比較
Similar Compounds
- N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide
- N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl) butanamide
- 9-anilinoacridine
Uniqueness
4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other acridine derivatives, this compound has a methyl group on the benzene ring, which can influence its reactivity and interaction with biological targets .
特性
CAS番号 |
75776-00-0 |
|---|---|
分子式 |
C20H17N3 |
分子量 |
299.4 g/mol |
IUPAC名 |
4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H17N3/c1-21-14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13,21H,1H3,(H,22,23) |
InChIキー |
SVIPDPNCURSLKO-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
![Tetrahydroalstonate d'imidazole [French]](/img/structure/B14450064.png)
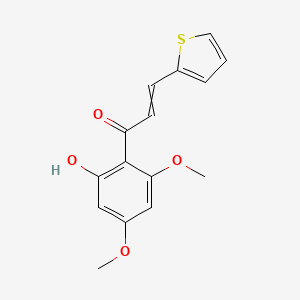
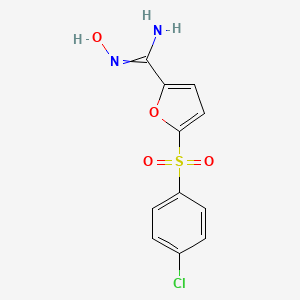
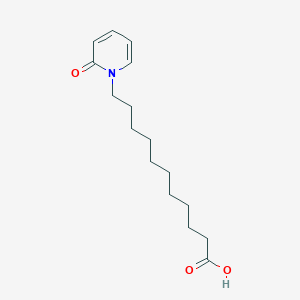

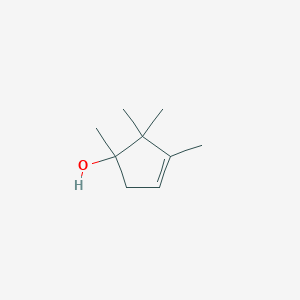
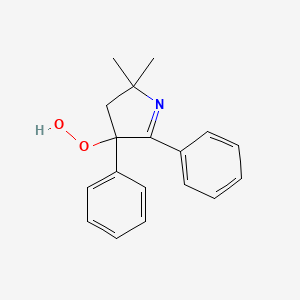
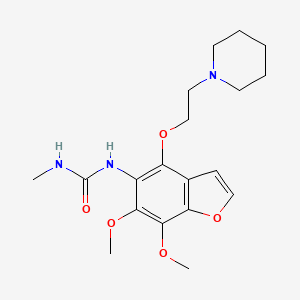
![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
